molecular formula C15H16N4O2 B2871886 Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034576-65-1

Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2871886
M. Wt: 284.319
InChI Key: SJPKVNYMGUYNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central pyrazine ring. The exact structure would depend on the specific locations of the substituents on the pyrazine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of their functional groups. For example, the methanone group could potentially be reduced to a primary alcohol, or the piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the structure of the molecule .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis and Conformational Analysis: Derivatives of Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been synthesized using techniques such as the intramolecular Diels–Alder reaction, demonstrating the chemical flexibility and potential for modification of this compound class (Rombouts et al., 2003).
  • One-Step Synthesis under Microwave Irradiation: Derivatives including pyridine and 4H-pyran have been synthesized in one step from bisarylidenecyclohexanone and malononitrile, showing the efficiency of synthesis methods for these compounds (Zhou, 2003).

Biological Activities and Applications

  • Antimicrobial and Antioxidant Activities: Pyrazole derivatives, including those structurally similar to the target compound, have demonstrated moderate antibacterial and antioxidant activities, indicating their potential in developing new therapeutic agents (Lynda, 2021).
  • Anti-Tubercular Agents: Certain derivatives have shown moderate anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Napoleon et al., 2015).
  • Antitumor Agents: A variety of derivatives have been synthesized and screened for in vitro antitumor activity, with some showing broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Rostom et al., 2009).

Drug Development and Pharmacological Studies

  • c-Met/ALK Inhibitors: Novel aminopyridyl/pyrazinyl-substituted compounds have been identified as potent, selective, and orally efficacious inhibitors with potential applications in cancer treatment (Li et al., 2013).

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic synthesis or materials science .

properties

IUPAC Name

pyrazin-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(14-11-17-7-8-18-14)19-9-3-13(4-10-19)21-12-1-5-16-6-2-12/h1-2,5-8,11,13H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKVNYMGUYNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.